molecular formula C41H55N3O6 B14214980 6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one CAS No. 545443-85-4

6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one

Cat. No.: B14214980
CAS No.: 545443-85-4
M. Wt: 685.9 g/mol
InChI Key: SUXVKBNIWGMNFS-UHFFFAOYSA-N
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Description

6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine ring substituted with dibutoxyphenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 2,4-dibutoxyphenylamine under controlled conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the triazine ring to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine-substituted triazines, and various functionalized triazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one stands out due to its unique combination of a triazine ring and butoxycyclohexa-dienone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

545443-85-4

Molecular Formula

C41H55N3O6

Molecular Weight

685.9 g/mol

IUPAC Name

2-[4,6-bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2-yl]-5-butoxyphenol

InChI

InChI=1S/C41H55N3O6/c1-6-11-22-46-30-16-19-33(36(45)27-30)39-42-40(34-20-17-31(47-23-12-7-2)28-37(34)49-25-14-9-4)44-41(43-39)35-21-18-32(48-24-13-8-3)29-38(35)50-26-15-10-5/h16-21,27-29,45H,6-15,22-26H2,1-5H3

InChI Key

SUXVKBNIWGMNFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCCC)OCCCC)C4=C(C=C(C=C4)OCCCC)OCCCC)O

Origin of Product

United States

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